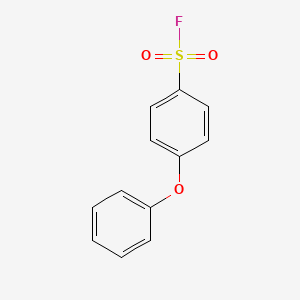

4-Phenoxybenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Moieties in Contemporary Molecular Design

The sulfonyl fluoride group is a powerful tool in the design of modern molecules. ccspublishing.org.cn Its high stability and specific reactivity make it a valuable component in creating new drugs and materials. ccspublishing.org.cnresearchgate.net This functional group is highly resistant to breaking down under many chemical conditions, yet it can be made to react selectively with certain molecules. ccspublishing.org.cn This balance of stability and reactivity is a key reason for its importance. nih.gov

One of the most significant applications of sulfonyl fluorides is in "click chemistry," a field of chemical synthesis that focuses on creating complex molecules quickly and efficiently. acs.orgacs.org The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry, uses sulfonyl fluorides to reliably form strong bonds between molecules. ccspublishing.org.cnacs.orgacs.org This has broad applications in creating new drugs, polymers, and other functional materials. ccspublishing.org.cn

In medicinal chemistry, sulfonyl fluorides are used as "warheads" in targeted covalent inhibitors. acs.org These are drugs that form a strong, permanent bond with their target protein in the body. This can lead to more effective and longer-lasting treatments. acs.orgacs.org Sulfonyl fluorides are particularly useful because they can be designed to react with specific amino acids like lysine (B10760008) and tyrosine, which are common in protein binding sites. acs.orgacs.orgnih.gov This allows for the development of highly selective drugs with fewer side effects. acs.orgacs.org

The versatility of the sulfonyl fluoride moiety also extends to materials science, where it is used to create new polymers with unique properties. ccspublishing.org.cn The strong, stable links formed by SuFEx reactions can be used to build robust and durable materials. ccspublishing.org.cn

Historical Trajectories and Evolution of Sulfonyl Fluoride Chemistry

The unique balance of reactivity and stability of organosulfur fluorides was first recognized in the 1920s. ccspublishing.org.cn Early research, such as the work by Davies and Dick in 1931, established foundational methods for synthesizing aryl sulfonyl fluorides. ccspublishing.org.cn However, it was the more recent development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Sharpless and his colleagues that brought sulfonyl fluorides to the forefront of modern chemistry. ccspublishing.org.cn This new generation of "click chemistry" has revitalized the field, providing a reliable tool for quickly assembling functional molecules. ccspublishing.org.cn

In the biological sciences, sulfonyl fluorides have long been used as covalent probes and inhibitors. ccspublishing.org.cn They have been shown to react with various amino acid residues at the binding sites of enzymes, including serine, threonine, lysine, tyrosine, cysteine, and histidine. ccspublishing.org.cn This has made them valuable tools for studying enzyme function and for developing new drugs. ccspublishing.org.cn

The evolution of sulfonyl fluoride chemistry has been driven by the continuous development of new synthetic methods. researchgate.net For instance, radical approaches for the synthesis of aliphatic sulfonyl fluorides have seen significant advancements. researchgate.net Additionally, electrochemical methods have been developed for the oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides. acs.org These new methods have expanded the range of sulfonyl fluoride compounds that can be synthesized, opening up new avenues for research and application. researchgate.netacs.org

Scholarly Landscape and Research Trajectories Pertaining to 4-Phenoxybenzenesulfonyl Fluoride

This compound is a specific aryl sulfonyl fluoride that has found applications in various areas of chemical research. It is recognized for its role in click chemistry, where the sulfonyl fluoride motif serves as a connector for assembling small molecules linked by a -SO2- group with proteins or nucleic acids. sigmaaldrich.comsigmaaldrich.com This approach offers a complementary strategy to the more traditional use of amide and phosphate (B84403) groups as linkers. sigmaaldrich.comsigmaaldrich.com

Research into this compound and related compounds is often focused on their application in developing new therapeutic agents and research tools. For example, substituted aryl-sulfonyl fluorides have been incorporated into protein-protein interaction antagonists to create potent and selective covalent agents that target lysine or tyrosine residues. nih.gov These agents have been shown to be cell-permeable, making them suitable for use as pharmacological tools and potentially as future covalent therapeutics. nih.gov

The broader field of sulfonyl fluoride chemistry continues to be an active area of research, with ongoing efforts to develop new synthetic methods and explore novel applications. nih.gov For instance, computational studies are being used to understand the mechanisms of reactions involving sulfonyl fluorides and to design more efficient catalysts. nih.gov The development of new fluorinating reagents and techniques is also expanding the scope of sulfonyl fluoride chemistry. cas.cnharvard.edu

Properties of this compound and Related Compounds

| Property | This compound | Benzenesulfonyl fluoride | 4-Methoxybenzenesulfonyl fluoride | Perfluorobutanesulfonyl fluoride |

| Molecular Formula | C₁₂H₉FO₃S sigmaaldrich.com | C₆H₅FO₂S nih.gov | C₇H₇FO₃S sigmaaldrich.com | C₄F₁₀O₂S wikipedia.org |

| Molecular Weight | 252.26 g/mol sigmaaldrich.com | 160.17 g/mol nih.gov | 190.19 g/mol sigmaaldrich.com | 302.09 g/mol wikipedia.org |

| Appearance | Solid sigmaaldrich.com | Liquid sigmaaldrich.com | Colorless, volatile liquid wikipedia.org | |

| Melting Point | 45-49 °C sigmaaldrich.com | < -120 °C wikipedia.org | ||

| Boiling Point | 65-66 °C wikipedia.org | |||

| CAS Number | 1368838-37-2 sigmaaldrich.com | 368-43-4 nih.gov | 368-91-2 sigmaaldrich.com | 375-72-4 wikipedia.org |

Applications of Various Fluorinated Compounds in Research

| Compound/Technique | Application |

| 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography (PET) nih.gov |

| [18F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide | Potential ligand for PET imaging of mGluR4 in the brain nih.gov |

| Fluorinated Nucleosides/Nucleotides | Antiviral and anticancer agents mdpi.com |

| Titanium tetrafluoride (TiF4) | Preventive and therapeutic treatments for dental caries and erosion scielo.br |

| Dental Fluoride Treatment | Prevention of dental caries precedenceresearch.com |

| Fluorine | Used in the separation of uranium isotopes and in the production of fluorocarbons britannica.com |

| Dental Fluorosis Studies | Monitoring the side effects of fluoride ingestion nih.gov |

| N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) | Deoxyfluorination reagent cas.cn |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1368838-37-2 |

|---|---|

Molecular Formula |

C12H9FO3S |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-phenoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C12H9FO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H |

InChI Key |

PDXOBGGAZNQARB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Phenoxybenzenesulfonyl Fluoride

Electrophilic Reactivity Profile of Sulfonyl Fluorides Towards Diverse Nucleophiles

Sulfonyl fluorides, including 4-phenoxybenzenesulfonyl fluoride (B91410), are characterized by a sulfur(VI) center that, while generally stable, can act as a potent electrophile under specific conditions. nih.gov This electrophilicity is central to their utility in forming robust covalent bonds with a wide array of nucleophiles.

The reactivity of sulfonyl fluorides is a delicate balance between thermodynamic stability and kinetic accessibility. The sulfur-fluorine bond is strong and resistant to reduction, thermolysis, and strong acids. nih.govsigmaaldrich.com This inherent stability distinguishes them from their sulfonyl chloride counterparts, which are more susceptible to reductive collapse. nih.govadvanceseng.com However, the electrophilicity of the sulfur atom can be "unleashed" to react with various nucleophiles, including amines, phenols (and their silyl (B83357) ethers), and certain amino acid residues like tyrosine, lysine (B10760008), and histidine. nih.govresearchgate.netnih.gov

The nature of the nucleophile and the reaction conditions significantly influence the outcome of the reaction. For instance, while sulfonyl fluorides are generally stable, their reactivity can be modulated by the presence of catalysts or the specific environment of a protein's active site. nih.govnih.gov The reaction with nucleophiles typically proceeds via a substitution pathway where the fluoride ion acts as a leaving group. nih.gov This process is often facilitated in aqueous environments due to the stabilization of the departing fluoride ion. sigmaaldrich.com

A comparative study of different sulfonyl fluoride electrophiles has shown that subtle structural changes can significantly alter their reactivity profiles. nih.gov For example, the hydrolytic stability and reactivity towards amino acids can be tuned by altering the substituents on the aryl ring. nih.govacs.org Generally, aryl sulfonyl fluorides are more hydrolytically stable than their aliphatic counterparts. acs.org

| Nucleophile Type | General Reactivity with Sulfonyl Fluorides | Key Considerations |

|---|---|---|

| Amines (Primary and Secondary) | Forms stable sulfonamides. researchgate.net | Reaction rates can be influenced by the basicity and steric hindrance of the amine. digitellinc.com |

| Phenols/Aryl Silyl Ethers | Forms stable sulfate (B86663) esters. nih.govnih.gov | Often requires activation, for example, by converting the phenol (B47542) to a phenoxide or using a silyl ether. nih.govnih.gov |

| Nucleophilic Amino Acid Residues (e.g., Tyr, Lys, His) | Forms stable covalent adducts, crucial for chemical biology applications. nih.govenamine.net | Reactivity is highly dependent on the local protein environment and pH. nih.govnih.gov |

| Water (Hydrolysis) | Generally slow, contributing to their stability, but can be a competing reaction. nih.govacs.org | The rate of hydrolysis is influenced by the electronic properties of the substituents on the aryl ring. acs.org |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry of Aryl Sulfonyl Fluorides

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool in click chemistry, a class of reactions known for their high efficiency, selectivity, and broad applicability. advanceseng.comresearchgate.net Aryl sulfonyl fluorides, such as 4-phenoxybenzenesulfonyl fluoride, are central to this chemistry.

Fundamental Principles and Scope of SuFEx Reactions

SuFEx chemistry leverages the unique reactivity of the sulfur(VI)-fluoride bond. nih.gov While exceptionally stable under many conditions, this bond can be selectively activated to undergo exchange reactions with a variety of nucleophiles. nih.govnih.gov This "click" transformation is characterized by its metal-free conditions, often accelerated by Lewis bases or bifluoride salts, making it highly compatible with biological systems. nih.gov The resulting sulfur-based linkages are remarkably stable. researchgate.net

The scope of SuFEx is extensive, enabling the connection of diverse molecular modules. researchgate.netnih.gov It has found applications in polymer science, materials science, drug discovery, and bioconjugation. researchgate.net The reaction's reliability in forming S-O and S-N bonds from aryl silyl ethers and amines, respectively, underscores its utility. nih.gov The process is often mediated by catalysts like tertiary amines which facilitate the departure of the fluoride ion. nih.gov

Kinetic and Thermodynamic Considerations in SuFEx Reactions Involving this compound

The kinetics and thermodynamics of SuFEx reactions are finely balanced. The high bond dissociation energy of the S-F bond contributes to the thermodynamic stability of sulfonyl fluorides. bldpharm.com However, the reaction can be kinetically favorable under appropriate catalytic conditions.

Experimental and computational studies have shown that the fluoride exchange process can have a low activation barrier. nih.gov The stability of sulfonyl fluorides with phenoxy substitutions, like this compound, is noteworthy; they are reported to be significantly more stable than unsubstituted sulfonyl fluorides and can withstand a wide pH range in aqueous solutions. nih.gov Their exchange reactions with alcohol or amine nucleophiles often necessitate a strong base or a bifluoride catalyst to proceed efficiently. nih.gov

In the context of protein interactions, SuFEx kinetics follow a two-step mechanism: initial non-covalent binding followed by the covalent bond formation. nih.gov This leads to a non-linear dependence of the reaction rate on the concentration of the reactants. nih.gov The rate is influenced by the binding affinity of the interacting partners, the chemical reactivity of the functional group, the identity of the target residue, and the solution pH. nih.gov

Mechanistic Pathways of Functionalization Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reactivity and achieving desired outcomes. These pathways are often elucidated through a combination of experimental and computational methods.

Role of Synergistic Catalysis in Modulating Reactivity and Selectivity

Synergistic catalysis plays a pivotal role in activating the otherwise stable S-F bond in this compound and other sulfonyl fluorides. This often involves the use of a combination of catalysts that work in concert to facilitate the reaction.

For instance, a recently developed method for nucleophilic fluorination using potassium fluoride employs a synergistic phase-transfer catalytic system. ox.ac.uk This involves an onium halide co-catalyst that helps to solubilize the fluoride salt, enabling the reaction to proceed. ox.ac.uk In the context of SuFEx, tertiary amines like triethylamine (B128534) and DBU are common catalysts that are believed to mediate the exchange process, possibly through the formation of bifluoride ion species. nih.govnih.gov The choice and loading of the catalyst are critical and depend on the reactivity of the specific sulfonyl fluoride substrate. nih.gov

Elucidation of Reaction Mechanisms Through Experimental and Computational Methodologies

A combination of experimental and computational approaches is essential for a detailed understanding of the reaction mechanisms. Experimental studies, such as kinetic analyses and product characterization, provide valuable data on reaction outcomes and rates. nih.govnih.gov

Strategic Derivatization Reactions of this compound for Enhanced Research Utility

The reactivity of the sulfur-fluorine bond in this compound allows for its conversion into a variety of other functional groups. This derivatization is crucial for its application in fields like medicinal chemistry and materials science, where the sulfonyl group can act as a key structural motif or a linking unit. The inherent stability of the sulfonyl fluoride, compared to the more reactive sulfonyl chlorides, makes it an attractive starting material for the controlled synthesis of complex molecules.

The synthesis of sulfonamides and sulfonate esters from this compound leverages the electrophilic nature of the sulfur atom. These reactions typically involve the nucleophilic attack of an amine or an alcohol on the sulfonyl fluoride, leading to the displacement of the fluoride ion.

Sulfonamide Synthesis:

The formation of sulfonamides from this compound is a cornerstone of its derivatization chemistry. The reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction with amines can be facilitated using various activation methods.

Recent advancements have led to the development of catalytic systems that promote the amidation of sulfonyl fluorides under mild conditions. One such method employs a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon-based additive. chemrxiv.org This protocol has been shown to be effective for a broad range of sulfonyl fluorides and amines, affording sulfonamides in excellent yields. chemrxiv.org The proposed mechanism involves the activation of the sulfonyl fluoride by HOBt, followed by nucleophilic attack of the amine.

Another effective method for the synthesis of sulfonamides from sulfonyl fluorides involves activation with calcium triflimide [Ca(NTf₂)₂]. researchgate.net This Lewis acid-based approach facilitates the reaction between a wide array of sterically and electronically diverse sulfonyl fluorides and amines, producing sulfonamides in good to excellent yields. researchgate.net

The general scheme for the synthesis of sulfonamides from this compound can be represented as follows:

Sulfonate Ester Synthesis:

The synthesis of sulfonate esters from this compound can be achieved by reaction with alcohols or phenols. These reactions are often catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

A facile method for the synthesis of sulfonate esters involves the use of potassium fluoride (KF) and N-fluorobenzenesulfonimide (NFSI), which generates a benzenesulfonyl fluoride in situ. While this method doesn't start with this compound, it highlights a general strategy for sulfonate ester formation from sulfonyl fluorides under mild conditions. nih.govnih.gov The reaction of a pre-formed sulfonyl fluoride like this compound with an alcohol in the presence of a suitable base is a direct approach to sulfonate esters.

The general scheme for the synthesis of sulfonate esters from this compound is as follows:

The resulting sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.

The presence of multiple reactive sites in derivatives of this compound opens up possibilities for orthogonal and selective functionalization. This is particularly relevant when the phenoxy group or the aromatic rings bear other functional groups.

A key strategy for achieving selective functionalization relies on the differential reactivity of various sulfonyl halides. For instance, a molecule containing both a sulfonyl chloride and a sulfonyl fluoride group can be selectively reacted at the more reactive sulfonyl chloride position, leaving the sulfonyl fluoride intact for subsequent transformations. This approach has been demonstrated in the synthesis of a library of covalent fragments from (chlorosulfonyl)benzenesulfonyl fluorides. nih.gov The greater stability of the sulfonyl fluoride group allows for a wider range of reaction conditions to be used in the initial step without affecting it.

This principle of differential reactivity can be extended to derivatives of this compound. For example, if a hydroxyl or amino group were introduced onto the phenoxy ring, it could be selectively protected or derivatized while the sulfonyl fluoride remains available for later reaction, or vice-versa. The ability to perform reactions in a specific order at different sites within the molecule is a powerful tool in the synthesis of complex, multifunctional compounds.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry further underscores the unique reactivity of the sulfonyl fluoride group. nih.govsigmaaldrich.com SuFEx reactions are characterized by the selective activation of the S-F bond, allowing for highly efficient and specific transformations with a variety of nucleophiles, even in complex biological environments. nih.gov This inherent selectivity makes sulfonyl fluorides like this compound ideal candidates for the development of orthogonal ligation strategies.

Applications of 4 Phenoxybenzenesulfonyl Fluoride in Chemical Biology Research

Design and Development of 4-Phenoxybenzenesulfonyl Fluoride (B91410) as Covalent Chemical Probes

The design of covalent chemical probes centered around the 4-phenoxybenzenesulfonyl fluoride scaffold leverages the electrophilic nature of the sulfonyl fluoride group. nih.gov This functional group is capable of forming stable, covalent bonds with a range of nucleophilic amino acid residues within protein binding pockets. rsc.org The phenoxybenzenesulfonyl structure provides a modular framework that can be functionalized to enhance selectivity and introduce reporter tags for detection and analysis.

The development of these probes is often guided by the principles of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comnih.gov This approach allows for the efficient and reliable connection of the sulfonyl fluoride warhead to various molecular fragments, enabling the creation of diverse probe libraries for screening against protein targets. mdpi.comclaremont.edu The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the aromatic ring, a key consideration in designing probes with the desired balance of stability and reactivity for specific biological applications. mdpi.com

A critical aspect of probe design is the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag. wikipedia.org This allows for the visualization and isolation of proteins that have been covalently labeled by the probe, facilitating target identification and downstream analysis.

Mechanistic Probing of Biomolecular Function via Covalent Adduct Formation

The ability of this compound and related sulfonyl fluoride probes to form covalent adducts with specific amino acid residues is a cornerstone of their utility in mechanistic studies. This covalent modification provides a stable and irreversible snapshot of protein interaction, enabling researchers to investigate the roles of specific residues in biomolecular function.

Site-Specific Covalent Modification of Nucleophilic Amino Acid Residues (e.g., Serine, Threonine, Lysine (B10760008), Tyrosine, Cysteine, Histidine)

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acids, a promiscuity that is advantageous for probing diverse protein environments. nih.govrsc.org While initially recognized for their reactivity with serine residues in proteases, their ability to modify threonine, lysine, tyrosine, cysteine, and histidine has been well-documented. nih.govnih.gov This broad reactivity spectrum expands the range of protein targets that can be investigated.

The specific residue that is modified depends on its accessibility and nucleophilicity within the protein's binding pocket. For instance, the design of a probe can be tailored to favor reaction with a particular residue by optimizing the geometry and electronic properties of the ligand. nih.gov This site-specific modification allows for the precise interrogation of the functional importance of individual amino acids in catalysis, substrate binding, and protein-protein interactions.

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Lysine | Epsilon-amino (-NH2) |

| Tyrosine | Phenolic hydroxyl (-OH) |

| Cysteine | Thiol (-SH) |

| Histidine | Imidazole ring |

This table summarizes the common nucleophilic amino acid residues that can be covalently modified by sulfonyl fluoride-based chemical probes.

Utility in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. wikipedia.orgnih.gov Probes based on the this compound scaffold are well-suited for ABPP due to their ability to irreversibly label the active sites of enzymes. nih.gov

In a typical ABPP experiment, a sulfonyl fluoride probe is introduced to a cell lysate or even live cells. wikipedia.org The probe will only react with active enzymes, as inhibited or inactive enzymes will not have an accessible nucleophile in their active site. wikipedia.org Following labeling, the tagged proteins can be detected and identified, providing a direct readout of enzyme activity rather than just protein abundance. wikipedia.orgnih.gov This is particularly valuable for studying enzyme classes that are regulated by post-translational modifications or endogenous inhibitors. wikipedia.org The combination of ABPP with mass spectrometry (ABPP-MudPIT) allows for the simultaneous profiling of hundreds of enzymes, enabling large-scale studies of inhibitor selectivity and drug-target engagement. wikipedia.org

Dissection of Enzyme Inhibition Mechanisms Through Covalent Binding

The irreversible nature of the covalent bond formed by this compound and other sulfonyl fluorides makes them excellent tools for studying enzyme inhibition. By permanently blocking the active site, these compounds allow for detailed mechanistic investigations and the validation of enzymes as drug targets.

Irreversible Enzyme Inactivation Studies Utilizing Sulfonyl Fluoride Warheads

The sulfonyl fluoride "warhead" is a key component in the design of irreversible enzyme inhibitors. nih.govnih.gov By attaching this electrophilic group to a molecule that has affinity for the active site of a target enzyme, researchers can create potent and highly specific inhibitors. nih.gov The formation of the covalent bond between the sulfonyl fluoride and a key catalytic residue leads to the irreversible inactivation of the enzyme. nih.gov

This approach has been successfully used to develop inhibitors for a wide range of enzymes, including serine proteases, lipases, and kinases. nih.govresearchgate.net The stability of the resulting sulfonylated enzyme allows for detailed structural and biochemical analyses, providing insights into the mechanism of inhibition and the architecture of the enzyme's active site.

Probe Design for Target Identification and Validation in Complex Biological Systems

A major challenge in drug discovery is the identification and validation of new therapeutic targets. wjbphs.comrsc.org Chemical probes based on the this compound scaffold can play a crucial role in this process. claremont.edu By designing probes that are selective for a particular enzyme or protein family, researchers can use them to "fish" for binding partners in complex biological mixtures like cell lysates. claremont.edu

Once a protein target has been identified through its covalent labeling by the probe, its role in a disease process can be validated. wjbphs.com For example, if a probe is shown to inhibit the activity of a specific enzyme and this inhibition leads to a desirable therapeutic effect in a cellular or animal model, it provides strong evidence that the enzyme is a valid drug target. wjbphs.com This target-centric approach, facilitated by the use of well-designed covalent probes, can significantly accelerate the drug discovery pipeline. wjbphs.com

Investigation of Protein-Ligand and Protein-Protein Interactions Using Covalent Probes

The application of covalent probes derived from this compound provides a powerful methodology for the detailed investigation of both protein-ligand and protein-protein interactions. The formation of a permanent covalent bond allows for the "trapping" of interactions that might otherwise be transient or of low affinity, facilitating their detection and characterization.

Protein-Ligand Interactions:

In the context of protein-ligand interactions, a molecule containing the this compound warhead can be designed to bind to a specific protein of interest. Upon binding, the sulfonyl fluoride moiety reacts with a nearby nucleophilic residue, covalently linking the ligand to the protein. This covalent modification can be used to:

Identify and map binding sites: By analyzing the site of covalent modification on the protein, researchers can pinpoint the exact location of the binding pocket. This is typically achieved through techniques such as mass spectrometry-based peptide mapping.

Validate drug targets: Covalent probes can be used to confirm that a small molecule interacts with its intended protein target within a complex biological system.

Develop potent and selective inhibitors: The irreversible nature of the covalent bond can lead to highly potent inhibitors, as the inhibitory effect is long-lasting.

While specific studies detailing the use of this compound for these exact purposes are not extensively documented in publicly available literature, the principles established with other sulfonyl fluoride probes are directly applicable. For instance, the development of covalent inhibitors for enzymes often relies on incorporating a sulfonyl fluoride warhead into a known ligand scaffold. sigmaaldrich.com

Protein-Protein Interactions:

The study of protein-protein interactions (PPIs) is often challenging due to their dynamic and often weak nature. Covalent probes based on this compound can be instrumental in overcoming these challenges. A common strategy involves designing a probe that can bind to one protein partner and then react with a proximal residue on the interacting protein, effectively cross-linking the two. This approach can:

Stabilize transient interactions: By forming a covalent bridge between two interacting proteins, otherwise fleeting interactions can be captured and stabilized for further analysis.

Identify interaction interfaces: Similar to binding site mapping, the location of the cross-linked residues can reveal the specific regions through which the two proteins interact.

Discover novel PPIs: In broader screening approaches, a covalent probe targeting a specific protein can be used to "fish out" its interacting partners from a complex mixture.

A significant body of research has demonstrated the utility of sulfonyl fluoride-based probes in the study of PPIs. For example, covalent inhibitors have been developed to target the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2). claremont.edunih.gov While these studies may not have used this compound itself, they establish a clear precedent for its potential application in this area.

The following table summarizes the potential applications of this compound-based covalent probes in chemical biology research:

| Application Area | Specific Use | Technique |

| Protein-Ligand Interactions | Binding Site Identification | Mass Spectrometry |

| Target Validation | In-situ Labeling & Pull-down | |

| Covalent Inhibitor Development | Enzyme Activity Assays | |

| Protein-Protein Interactions | Stabilization of Transient Complexes | Cross-linking & SDS-PAGE |

| Interface Mapping | Mass Spectrometry | |

| Discovery of New Interactors | Affinity Purification |

It is important to note that while the foundational chemistry of sulfonyl fluorides is well-understood, the specific reactivity and selectivity of a this compound probe will be context-dependent, influenced by the nature of the ligand it is attached to and the specific microenvironment of the protein binding site. nih.gov

Exploration of 4 Phenoxybenzenesulfonyl Fluoride in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Construction of Complex Organic Architectures

4-Phenoxybenzenesulfonyl fluoride (B91410) serves as a valuable building block in organic synthesis, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx has been established as a next-generation click chemistry connector, valued for its reliability and the stability of the resulting bonds. imperial.ac.ukbohrium.com The phenoxy group provides a modifiable handle and influences the electronic properties and solubility of the core benzenesulfonyl fluoride structure, while the sulfonyl fluoride group itself offers a unique reaction hub.

The sulfonyl fluoride moiety is notably more stable than its sulfonyl chloride counterpart, being resistant to hydrolysis and thermolysis. nih.gov This enhanced stability allows it to be carried through multiple synthetic steps without degradation, only to be "awakened" for a specific transformation under the right conditions. acs.org This robust nature is critical when constructing complex molecules that require numerous sequential reactions.

For instance, aryl sulfonyl fluorides can be incorporated into larger frameworks that are later subjected to coupling reactions. While traditionally viewed as a stable linking group, recent research has demonstrated that the entire SO2F group can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. imperial.ac.uk This "unconventional reactivity" opens new avenues for synthetic chemists, allowing the sulfonyl fluoride unit to be used not just for forming connections via SuFEx, but also as a disposable group to facilitate carbon-carbon bond formation, adding to its versatility in complex synthesis.

The synthesis of sulfonyl fluorides from readily available starting materials like thiols has become increasingly efficient. Electrochemical methods, for example, allow for the conversion of a wide range of thiols and disulfides into their corresponding sulfonyl fluorides using potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.org This accessibility further enhances the utility of compounds like 4-phenoxybenzenesulfonyl fluoride as building blocks.

Table 1: Electrochemical Synthesis Yields for Various Substituted Thiophenols This table illustrates the broad substrate scope for synthesizing sulfonyl fluorides, including electronically diverse variants, with data adapted from studies on electrochemical synthesis. acs.org

| Thiophenol Substituent | Yield (%) |

|---|---|

| 4-H | 81 |

| 4-Methyl | 85 |

| 4-tert-Butyl | 99 |

| 4-Methoxy | 37 |

| 4-Trifluoromethyl | 77 |

| 2-Methyl | 84 |

Integration into Bioorthogonal and Click Chemistry Methodologies

The most significant impact of sulfonyl fluorides, including this compound, has been in the fields of click chemistry and bioorthogonal chemistry. bohrium.comnih.gov Click chemistry requires reactions to be high-yielding, wide in scope, and generate no offensive byproducts. ekb.eg Bioorthogonal chemistry applies these principles to reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org The SuFEx reaction, championed by Nobel laureate K. B. Sharpless, perfectly fits these criteria, establishing sulfonyl fluorides as premier click reagents. imperial.ac.ukbohrium.com

Orthogonal reactivity is the cornerstone of bioorthogonal chemistry, enabling a specific chemical transformation to occur in the presence of a multitude of other functional groups without cross-reactivity. wikipedia.org The sulfonyl fluoride group exhibits exceptional orthogonal reactivity. Unlike the more reactive sulfonyl chlorides, which are readily hydrolyzed, sulfonyl fluorides are remarkably stable in aqueous environments, a critical feature for biological applications. nih.govnih.gov

This stability allows for their use in multicomponent reaction sequences where other parts of the molecule can be modified while the sulfonyl fluoride remains inert. For example, a molecule containing both a terminal alkyne and a this compound group could first undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click reaction, to attach a biomolecule or fluorescent tag. ekb.egnih.gov Subsequently, the intact sulfonyl fluoride group can be used for a second, orthogonal conjugation step via a SuFEx reaction.

Recent methods have been developed for the one-pot, multicomponent synthesis of sulfonyl fluorides themselves from aryltriazenes, DABSO (a sulfur dioxide surrogate), and NFSI (a fluorine source), highlighting the modularity and efficiency associated with this functional group. bohrium.com This strategy is metal- and catalyst-free, further broadening its appeal and compatibility with sensitive substrates. bohrium.com

In bioconjugation, the goal is to covalently link a probe (e.g., a dye, drug, or affinity tag) to a biomolecule such as a protein. Sulfonyl fluorides have emerged as privileged "warheads" for this purpose because they can react with a variety of nucleophilic amino acid residues, not just the commonly targeted cysteine. nih.govenamine.net While reagents like phenylmethylsulfonyl fluoride (PMSF) are well-known serine protease inhibitors, the reactivity of the sulfonyl fluoride group extends to threonine, tyrosine, lysine (B10760008), and histidine residues, depending on the specific protein microenvironment. nih.gov

This compound, as a substituted aryl sulfonyl fluoride, can be used to design probes for activity-based protein profiling (ABPP). The phenoxy group can be functionalized to include a reporter tag (like a fluorophore or biotin) or to modulate the probe's affinity for a target protein. The sulfonyl fluoride then acts as the covalent trap, reacting with a nucleophilic residue in the protein's active site. nih.gov This approach is invaluable for identifying enzyme function and discovering new drug targets.

Beyond labeling individual proteins, this chemistry can facilitate macromolecular assembly. For example, synthetic polymers or DNA scaffolds functionalized with nucleophilic groups can be cross-linked using bifunctional linkers containing two sulfonyl fluoride groups. Similarly, fluorinated polyhedral oligomeric silsesquioxane (F-POSS) compounds have been prepared using corner-capping methodologies, demonstrating how fluorine-containing moieties can influence macromolecular assembly through specific intermolecular contacts. rsc.org

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Electrophiles This table summarizes the versatility of the sulfonyl fluoride warhead in bioconjugation by listing its known amino acid targets. nih.gov

| Amino Acid | Nucleophilic Group | Resulting Linkage |

|---|---|---|

| Serine | Hydroxyl | Sulfonate Ester |

| Threonine | Hydroxyl | Sulfonate Ester |

| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester |

| Lysine | Amine | Sulfonamide |

| Histidine | Imidazole | Sulfonyl Imidazole (often labile) |

| Cysteine | Thiol | Thiosulfonate Ester (often labile) |

Stereoselective Transformations Facilitated by Sulfonyl Fluoride Precursors

While the primary application of this compound is centered on its SuFEx reactivity, sulfonyl fluoride precursors can also play a role in transformations where stereochemistry is controlled. The development of methods for the stereo- and regioselective installation of functional groups is a central goal of modern synthesis.

For example, research has shown the development of a practical, transition-metal-free method for synthesizing indolyl vinyl sulfonyl fluorides with exclusive stereo- and regioselectivity. nih.gov This process proceeds through a Friedel-Crafts/elimination reaction pathway. Although this specific example does not use this compound directly as the starting material, it demonstrates that sulfonyl fluoride-containing building blocks can be key participants in stereoselective reactions, yielding highly valuable and complex products. The principles of this transformation could be extended to precursors derived from or incorporating the this compound scaffold.

In a different context, the synthesis of the steroid fluoxymesterone (B1673463) involves a step where p-toluenesulfonyl chloride is used to sulfonylate a hydroxyl group, which is then eliminated to form an olefin. wikipedia.org A subsequent stereospecific reaction with hypobromous acid is controlled by the formation of a bromonium intermediate on the less sterically hindered face of the molecule. wikipedia.org Replacing the sulfonyl chloride with a sulfonyl fluoride in analogous precursor systems could offer advantages in stability and handling while still facilitating the key stereocontrolling steps.

Development of Novel Synthetic Reagents and Reagent Systems Derived from this compound

The unique properties of the sulfonyl fluoride group have led to its use in the creation of new types of reagents. This compound can serve as a precursor to such novel systems.

One area of development is in deoxyfluorination, where a hydroxyl group is replaced with fluorine. While traditional deoxyfluorination reagents can be harsh, systems based on sulfonyl fluorides have been developed that can efficiently fluorinate a diverse range of alcohols. capes.gov.br By fine-tuning the structure of the sulfonyl fluoride and the base used, high yields can be achieved for previously challenging substrates. capes.gov.br this compound could be adapted for such purposes, with the phenoxy group modulating the reactivity of the reagent.

Furthermore, sulfonyl fluorides are precursors to fluorosulfonyl radicals, which represent a new frontier for the synthesis of sulfonyl fluoride-containing molecules. rsc.org These highly reactive species can engage in a variety of transformations, providing concise and efficient routes to complex products that might be difficult to access through traditional methods. The this compound molecule could potentially be used to generate a 4-phenoxybenzenesulfonyl radical, opening up new reaction pathways.

Another example is the use of methanedisulfonyl fluoride, which transforms aromatic aldehydes into β-arylethenesulfonyl fluorides—valuable bis-electrophiles for SuFEx and Michael additions. acs.org This Horner-Wadsworth-Emmons-type reaction demonstrates how a simple sulfonyl fluoride can be a powerful reagent for olefination. Aromatic sulfonyl fluorides like the 4-phenoxy derivative are key components in building the library of available SuFEx hubs and related reactive intermediates.

Computational and Theoretical Studies on 4 Phenoxybenzenesulfonyl Fluoride

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-phenoxybenzenesulfonyl fluoride (B91410). These computational approaches provide insights into fundamental properties that govern chemical behavior.

Density Functional Theory (DFT) Calculations Applied to 4-Phenoxybenzenesulfonyl Fluoride

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. multidisciplinaryjournals.com DFT calculations allow for the determination of optimized molecular geometries, electronic energies, and the distribution of electron density within a molecule. researchgate.netscispace.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

These calculations are also employed to determine various thermodynamic parameters. multidisciplinaryjournals.com For instance, the energy profiles of reactions involving sulfonyl fluorides can be calculated to understand reaction mechanisms and transition states. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-31G(d) or larger basis set, is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net

Table 1: Calculated Thermodynamic Parameters for a Representative Sulfonyl Fluoride Compound

| Parameter | Value |

|---|---|

| Zero-point Energy | Varies with basis set |

| Correctional Energy | Varies with basis set |

| Enthalpy | Varies with basis set |

| Gibbs Free Energy | Varies with basis set |

Note: Specific values for this compound require dedicated DFT calculations. The table illustrates the types of parameters that can be obtained. Data based on studies of similar compounds. multidisciplinaryjournals.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about hybridization and hyperconjugative interactions within the molecule. multidisciplinaryjournals.com This information is valuable for understanding the nature of the chemical bonds and the electronic delocalization in this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other reagents. numberanalytics.com

For this compound, the LUMO is of particular interest as sulfonyl fluorides are known to act as electrophiles. nih.gov A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. nih.govpku.edu.cn FMO analysis can thus be used to predict the reactivity of this compound with various biological nucleophiles, such as the side chains of lysine (B10760008), tyrosine, and histidine residues in proteins. nih.govacs.org The energy gap between the HOMO of a nucleophile and the LUMO of the sulfonyl fluoride can provide a qualitative, and sometimes semi-quantitative, prediction of the reaction rate. pku.edu.cn

Table 2: Frontier Molecular Orbital (FMO) Parameters and Reactivity

| Orbital | Significance | Implication for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. multidisciplinaryjournals.com | The energy of the HOMO can indicate its nucleophilic character in certain reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. multidisciplinaryjournals.com | The energy of the LUMO is a key indicator of its electrophilic reactivity. nih.gov |

DFT methods are commonly used to calculate the energies and visualize the shapes of the HOMO and LUMO. numberanalytics.com This allows for a detailed examination of which parts of the this compound molecule are most susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. youtube.com By simulating the movement of atoms over time, MD can reveal the preferred conformations of this compound and how it interacts with its environment, such as solvent molecules or biological macromolecules. rsc.orgmdpi.com

For a flexible molecule like this compound, which contains a rotatable ether linkage, MD simulations can explore the potential energy surface to identify low-energy conformers. nih.gov This conformational analysis is crucial as the three-dimensional shape of a molecule significantly influences its biological activity. nih.gov The simulations can also shed light on the non-bonded interactions, such as van der Waals and electrostatic forces, that govern how the molecule binds to a target protein. youtube.com

In the context of drug design, MD simulations can be used to study the binding of this compound to a protein's active site. nih.gov These simulations can help to understand the stability of the protein-ligand complex and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov For example, simulations can reveal how the fluorine atom and the sulfonyl group participate in interactions with protein residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonyl Fluoride Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govyoutube.com QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. youtube.com

Ligand-Based and Structure-Based Computational Approaches

QSAR studies can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based QSAR methods are used when the three-dimensional structure of the biological target is unknown. These methods rely on a set of molecules with known activities to build a predictive model. youtube.com The models are based on molecular descriptors that quantify various physicochemical properties of the compounds, such as hydrophobicity, electronic properties, and steric features. nih.govyoutube.com For a series of sulfonyl fluoride analogues, ligand-based QSAR could identify the key structural features that influence their reactivity or binding affinity. nih.gov

Structure-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed when the 3D structure of the target protein is available. nih.govyoutube.com These methods involve aligning the ligand molecules within the protein's binding site and calculating steric and electrostatic interaction fields. youtube.com The resulting QSAR model can provide a 3D map that highlights regions where modifications to the ligand structure would likely enhance or diminish activity. nih.gov For sulfonyl fluoride analogues, this could guide the design of more potent and selective inhibitors. nih.gov

Predictive Modeling of Reactivity and Binding Affinities

The ultimate goal of QSAR modeling is to develop robust and predictive models. nih.gov These models can then be used to predict the reactivity of novel sulfonyl fluoride analogues or their binding affinities to a specific protein target. nih.govnih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov

By identifying the key molecular descriptors that correlate with activity, QSAR models can provide valuable insights into the mechanism of action of sulfonyl fluorides. nih.gov For example, a QSAR study might reveal that the electrophilicity of the sulfur atom, as described by an electronic parameter, is a major determinant of reactivity. nih.gov This information can then be used to rationally design new sulfonyl fluoride derivatives with tailored reactivity profiles for specific applications in chemical biology and drug discovery. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfonyl fluorides |

| Lysine |

| Tyrosine |

| Histidine |

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations allow for the simulation of nuclear magnetic resonance (NMR) spectra, vibrational spectra (infrared and Raman), and electronic spectra (UV-Vis), which can then be correlated with experimental data to confirm molecular structures and assign spectral features.

Prediction of NMR Spectra

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts through computational methods is a well-established practice for the structural elucidation of organic compounds. nih.govyoutube.commdpi.commdpi.com For this compound, DFT calculations can provide valuable insights into the electronic environment of each nucleus.

The standard approach involves optimizing the molecular geometry of the compound and then calculating the nuclear shielding tensors using a selected DFT functional and basis set. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorine standard like CFCl₃ for ¹⁹F. biophysics.org A common and more accurate method involves a linear scaling approach, where a correlation is established between the computed isotropic shielding values and the experimental chemical shifts for a set of known compounds. youtube.comnih.gov This method helps to correct for systematic errors inherent in the computational level of theory.

For aromatic fluorine compounds, DFT methods have been shown to predict ¹⁹F NMR chemical shifts with a mean absolute deviation that can be as low as 2 ppm, which is crucial for distinguishing between isomers or identifying specific fluorine environments in complex molecules. nih.gov Given the sensitivity of ¹⁹F chemical shifts to the electronic nature of substituents on an aromatic ring, theoretical predictions are particularly useful for a molecule like this compound. biophysics.org

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for a Representative Aromatic Sulfonyl Fluoride

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H-2, H-6 | 7.95 | 7.88 | 0.07 |

| H-3, H-5 | 7.32 | 7.25 | 0.07 |

| H-2', H-6' | 7.45 | 7.40 | 0.05 |

| H-3', H-5' | 7.20 | 7.15 | 0.05 |

| H-4' | 7.30 | 7.28 | 0.02 |

| C-1 | 138.5 | 139.2 | -0.7 |

| C-4 | 160.1 | 159.5 | 0.6 |

| F-1 | +65.2 | +64.8 | 0.4 |

Note: This table is illustrative and based on typical accuracies reported in the literature for similar compounds. nih.govnih.gov The specific values for this compound would require a dedicated computational and experimental study.

Prediction of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy is a key technique for identifying functional groups and understanding the molecular structure of a compound. DFT calculations can simulate the infrared (IR) and Raman spectra of this compound by calculating the harmonic vibrational frequencies and their corresponding intensities.

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes are often scaled by an empirical factor to better match the experimental frequencies, accounting for anharmonicity and other systematic errors in the calculations. derpharmachemica.com

Table 2: Illustrative Comparison of Key Predicted and Experimental Vibrational Frequencies for a Representative Aromatic Sulfonyl Fluoride

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν_as(SO₂) | 1415 | 1410 | Asymmetric SO₂ Stretch |

| ν_s(SO₂) | 1210 | 1205 | Symmetric SO₂ Stretch |

| ν(C-O-C) | 1245 | 1240 | Ether Stretch |

| ν(S-F) | 880 | 875 | S-F Stretch |

| Aromatic C-H Stretch | 3080-3120 | 3075-3115 |

Note: This table is illustrative and based on typical accuracies reported in the literature for similar compounds. derpharmachemica.com The specific values for this compound would require a dedicated computational and experimental study.

Prediction of Electronic Spectra (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectra of organic molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations can predict the electronic transition energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands).

These calculations are typically performed on the DFT-optimized ground-state geometry. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. researchgate.netmdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the two aromatic rings. The ether linkage and the sulfonyl fluoride group will act as auxochromes, modulating the position and intensity of these absorption bands. Comparing the TD-DFT predicted spectrum with the experimental one allows for the assignment of the observed electronic transitions. derpharmachemica.com For many organic molecules, TD-DFT can predict absorption maxima with an error of around 0.2-0.3 eV. cnr.it

Table 3: Illustrative Comparison of Predicted and Experimental UV-Vis Absorption for a Representative Diphenyl Ether Derivative

| Transition | Predicted λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 280 | 275 | 0.15 |

| S₀ → S₂ | 235 | 230 | 0.85 |

Note: This table is illustrative and based on typical accuracies reported in the literature for similar compounds. derpharmachemica.commdpi.com The specific values for this compound would require a dedicated computational and experimental study.

Advanced Analytical and Characterization Techniques for 4 Phenoxybenzenesulfonyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the study of 4-Phenoxybenzenesulfonyl fluoride (B91410), providing detailed information about the molecular structure and dynamics.

High-Resolution 1H, 13C, and 19F NMR Spectroscopic Analysis.uni-saarland.de

High-resolution NMR spectroscopy, including 1H, 13C, and 19F nuclei, is fundamental for the unambiguous structural confirmation of 4-Phenoxybenzenesulfonyl fluoride. uni-saarland.de In a typical analysis, the sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4, and analyzed using high-field NMR spectrometers, for instance, a Bruker AV 500 or Ascend 700, operating at frequencies of 500 MHz or 700 MHz for protons. uni-saarland.de

Expected Chemical Shifts:

The aromatic protons of the two phenyl rings in this compound exhibit distinct chemical shifts due to their different electronic environments. The protons on the phenoxy group are influenced by the electron-donating oxygen atom, while the protons on the benzenesulfonyl fluoride ring are affected by the electron-withdrawing sulfonyl fluoride group.

¹H NMR: The proton signals are typically observed in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenoxy ring generally appear at a slightly lower chemical shift compared to the protons on the benzenesulfonyl fluoride ring.

¹³C NMR: The carbon signals also provide key structural information. The carbon attached to the fluorine atom will show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons are spread over a range, reflecting the electronic effects of the substituents.

¹⁹F NMR: This is a particularly informative technique for fluorine-containing compounds. This compound will exhibit a singlet in the 19F NMR spectrum, with a chemical shift that is characteristic of sulfonyl fluorides. This provides direct evidence for the presence and electronic environment of the fluorine atom.

Dynamic NMR for Mechanistic Insights and Reaction Monitoring.uni-saarland.de

Dynamic NMR (DNMR) techniques can be employed to study the kinetics and mechanisms of reactions involving this compound. By monitoring the changes in the NMR spectrum over time, researchers can gain insights into reaction rates, intermediates, and transition states. For instance, in reactions where the sulfonyl fluoride group is displaced, the disappearance of the 19F NMR signal can be quantitatively monitored to determine the reaction kinetics. Furthermore, the emergence of new signals in the 1H and 13C NMR spectra can help identify the products and any transient intermediates formed during the reaction.

Mass Spectrometry Techniques for Compound Identification and Derivatization Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its derivatives.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI).rsc.org

High-resolution mass spectrometry coupled with electrospray ionization (HRMS-ESI) is the preferred method for accurate mass determination of this compound. rsc.org This technique allows for the precise measurement of the molecular ion's mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of the molecule. The high resolution of the instrument enables the differentiation between compounds with very similar nominal masses.

| Technique | Ionization Mode | Expected m/z | Purpose |

| HRMS-ESI | Positive | [M+H]⁺, [M+Na]⁺ | Accurate mass determination and formula confirmation |

| HRMS-ESI | Negative | [M-H]⁻ | Structural information and fragmentation analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogues.nih.govresearchgate.netresearchgate.net

While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its derivatized analogues can be readily analyzed using this technique. nih.govresearchgate.net Derivatization is often necessary to increase the volatility and thermal stability of the analytes. For example, if this compound is reacted to form more volatile products, GC-MS can be used to separate and identify these products. researchgate.net The mass spectra obtained from GC-MS provide valuable information about the structure of the derivatives through their fragmentation patterns. nih.govresearchgate.net

Chromatographic Separation Techniques in Synthetic and Mechanistic Research

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for monitoring the progress of reactions.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of this compound. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Preparative HPLC can be used to isolate pure this compound from complex mixtures. uni-saarland.de

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary purity assessment. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots can be visualized under UV light, allowing for a quick evaluation of the reaction's status.

Flash Column Chromatography for Purification and Isolation

Flash column chromatography is a fundamental purification technique in synthetic chemistry, prized for its speed and efficiency in separating compounds from complex mixtures. phenomenex.com This method utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure. phenomenex.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. phenomenex.com

In the context of this compound, which is a solid at room temperature, flash chromatography is an indispensable tool for its purification following synthesis. The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of a silica gel column. A carefully selected eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is then passed through the column. The polarity of the eluent is critical and is typically optimized using thin-layer chromatography (TLC) to achieve the best separation.

For a compound like this compound, a gradient elution might be employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds based on their polarity, with less polar impurities washing out first, followed by the desired product. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound, which are then combined and the solvent evaporated to yield the purified this compound.

Table 1: Illustrative Flash Column Chromatography Parameters for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., 0% to 20%) |

| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) or wet loading (dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent) |

| Detection Method | Thin-layer chromatography (TLC) with UV visualization |

| Expected Elution Profile | Non-polar impurities elute first, followed by pure this compound as the polarity of the eluent increases. |

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, which are molecules that have the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. researchgate.net This technique is essential in pharmaceutical and biological research, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to different retention times. researchgate.net

This compound itself is an achiral molecule, meaning it is superimposable on its mirror image and does not have enantiomers. Therefore, chiral chromatography is not applicable for the separation of this specific compound.

However, this technique would be of paramount importance in research involving chiral derivatives of this compound. If this compound is used as a scaffold to synthesize new, chiral molecules, chiral chromatography would be the primary method to separate the resulting enantiomers or diastereomers. The selection of the appropriate chiral stationary phase (often based on polysaccharides, proteins, or cyclodextrins) and mobile phase would be critical to achieve baseline separation of the stereoisomers, allowing for their individual isolation and characterization.

Spectrophotometric and Spectrofluorometric Analysis in Probe Development and Sensing

Spectrophotometry and spectrofluorometry are analytical techniques that measure the absorption and emission of light by a substance, respectively. These methods are highly sensitive and are widely used in the development of chemical probes and sensors for the detection of various analytes.

The this compound scaffold is of significant interest in the development of such probes, particularly for applications in chemical biology. The sulfonyl fluoride (-SO₂F) moiety acts as a reactive "warhead" that can form a stable covalent bond with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine (B10760008). rsc.orgjenabioscience.com This reactivity can be harnessed to design activity-based probes (ABPs) for enzyme profiling and target identification. nih.govnih.gov

In a typical design of a probe based on this compound, the core structure would be functionalized with a reporter group, such as a chromophore (for spectrophotometric detection) or a fluorophore (for spectrofluorometric detection). The reactivity of the sulfonyl fluoride warhead would be tailored to specifically target a particular analyte or class of enzymes. mdpi.com

The general principle of such a probe is that the reaction between the sulfonyl fluoride and its target induces a change in the spectroscopic properties of the reporter group. For instance, the probe might be designed to be non-fluorescent in its unreacted state. Upon reaction with the target, a conformational change or the cleavage of a linker could lead to the "turn-on" of fluorescence, generating a signal that is proportional to the amount of analyte present. This approach allows for the sensitive and selective detection of biological molecules in complex samples. mdpi.com

Table 2: Conceptual Design of a this compound-Based Fluorescent Probe

| Component | Function | Example |

| Recognition Moiety | The this compound core. | The sulfonyl fluoride group acts as the reactive site for the target analyte. |

| Reporter Moiety | A fluorophore whose emission properties are altered upon reaction. | A coumarin (B35378) or fluorescein (B123965) derivative attached to the phenoxy or benzene (B151609) ring. |

| Linker | Connects the recognition and reporter moieties. | A short, cleavable or non-cleavable chemical bridge. |

| Sensing Mechanism | The reaction of the sulfonyl fluoride with the analyte triggers a change in fluorescence (e.g., turn-on, ratiometric shift). | Covalent bond formation with a target protein's active site residue leads to the release or activation of the fluorophore. |

| Analytical Technique | Spectrofluorometry | Measurement of the increase in fluorescence intensity at a specific wavelength. |

Emerging Research Directions and Future Perspectives for 4 Phenoxybenzenesulfonyl Fluoride

Integration of 4-Phenoxybenzenesulfonyl Fluoride (B91410) into Supramolecular Chemistry and Self-Assembly

The sulfonyl fluoride motif, a key feature of 4-phenoxybenzenesulfonyl fluoride, is increasingly recognized for its utility as a connector in the assembly of small molecules. sigmaaldrich.comsigmaaldrich.com This capability is central to the principles of supramolecular chemistry, where non-covalent interactions are harnessed to create large, well-ordered structures. The specific reactivity of the sulfonyl fluoride group allows for its participation in "click chemistry," a class of reactions known for their high efficiency and selectivity. sigmaaldrich.comsigmaaldrich.com This positions this compound as a valuable component for designing and synthesizing complex supramolecular systems.

The phenoxy group of the molecule can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for directing the self-assembly process. By combining these inherent self-assembly driving forces with the covalent bond-forming capabilities of the sulfonyl fluoride group, researchers can create intricate and functional supramolecular architectures. Future research is likely to focus on exploiting these properties to construct novel materials with tailored functions, such as molecular sensors, drug delivery vehicles, and catalytic systems. The ability to precisely control the assembly of molecules is a cornerstone of nanotechnology, and this compound offers a promising tool in this endeavor.

Applications in Advanced Materials Science and Polymer Chemistry

The unique reactivity of sulfonyl fluorides, including this compound, has positioned them as significant players in the development of advanced materials and polymers. Their ability to undergo efficient and specific reactions makes them ideal for creating materials with novel properties and functionalities.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "second-generation click chemistry," has become a powerful tool for polymer synthesis and modification. chemrxiv.org This reaction's high efficiency and selectivity enable the creation of diverse molecular structures. chemrxiv.org For instance, monomers containing a sulfonyl fluoride group, such as 4-vinylbenzenesulfonyl fluoride, have been shown to be highly reactive in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled polymerization technique. chemrxiv.org This allows for the synthesis of well-defined polymers that can be further modified through exhaustive SuFEx reactions, leading to new types of polymers with tailored properties. chemrxiv.org

Post-polymerization modification is a critical strategy for introducing functionality into polymers. The application of SuFEx to modify polymers decorated with sulfonyl fluoride groups demonstrates a near-quantitative conversion, highlighting the reaction's utility in creating functional materials. researchgate.net This approach has been successfully used to functionalize polymer chain-ends, a key step in preparing advanced macromolecular architectures like block copolymers and star polymers. researchgate.net The ability to precisely control the structure and functionality of polymers opens up possibilities for applications in areas such as electronics, coatings, and biomedical devices.

Table 1: Polymerization and Post-Polymerization Modification with Sulfonyl Fluoride Monomers

| Monomer/Polymer | Polymerization Method | Post-Polymerization Reaction | Key Finding | Reference |

| 4-Vinylbenzenesulfonyl fluoride (VBSF) | RAFT Polymerization | Exhaustive SuFEx sulfonamidation | VBSF is a highly reactive monomer for both RAFT polymerization and post-polymerization modification, allowing for the creation of new polymer types. | chemrxiv.org |

| Sulfonyl fluoride-decorated polynorbornene | Ring-Opening Metathesis Polymerization (ROMP) | Sulfur(VI) Fluoride Exchange (SuFEx) | SuFEx reaction can be used for near-quantitative post-polymerization modification of polymers, enabling the synthesis of functional materials. | researchgate.net |

While not directly focused on this compound, research into degradable fluorinated materials provides important context for the future design of more environmentally friendly fluoropolymers. A key challenge in fluorine chemistry is the high stability of the carbon-fluorine bond, which leads to the persistence of many fluorinated compounds in the environment.

One innovative approach involves the design of fluorinated surfactants that are degradable. For example, 3-hydroxy-2-(trifluoromethyl)propanoic acid has been used as a surfactant in the emulsion polymerization of vinylidene fluoride to produce polyvinylidene fluoride (PVDF). rsc.orgnih.gov This surfactant can be easily decomposed in subcritical water, releasing fluoride anions. rsc.orgnih.gov This demonstrates a promising strategy for creating fluorinated materials with a reduced environmental footprint.

Future research in this area could involve incorporating cleavable linkages into polymers made with sulfonyl fluoride-containing monomers. By designing polymers that can be broken down into smaller, non-hazardous molecules under specific conditions, the long-term environmental impact of these materials could be significantly mitigated. The principles learned from degradable surfactants can inform the design of next-generation fluorinated polymers that are both high-performing and sustainable.

Innovations in Bioorthogonal Chemistry Utilizing this compound Analogues

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com Sulfonyl fluorides and their analogues are gaining prominence in this field as "privileged warheads" for covalently modifying biological molecules. semanticscholar.org Their reactivity with multiple nucleophilic amino acid residues, including tyrosine, lysine (B10760008), and serine, makes them valuable tools for chemical biology and drug discovery. nih.govenamine.net

The development of bioorthogonal reactions that are responsive to specific triggers is a key area of innovation. For instance, a fluoride-responsive click reaction has been developed using an alkynyl pyridinium (B92312) masked with a silyl-protecting group. nih.gov The addition of fluoride ions removes the protecting group, enabling a cycloaddition reaction. nih.gov This strategy has been successfully applied to peptide modification, protein labeling, and cell imaging. nih.gov

While direct applications of this compound in this specific context are not yet widely reported, its analogues are being used to develop novel bioorthogonal strategies. The ability to radiolabel biomolecules with fluorine-18 (B77423) is crucial for positron emission tomography (PET) imaging. researchgate.net Bioorthogonal click-labeling reactions provide a means to introduce fluorine-18 under mild conditions, overcoming the challenges associated with traditional radiolabeling methods. mdpi.com The future development of this compound analogues tailored for bioorthogonal applications could lead to new diagnostic and therapeutic agents.

Development of High-Throughput Screening Methodologies for Sulfonyl Fluoride Reactivity

The increasing use of sulfonyl fluorides in drug discovery and chemical biology necessitates the development of efficient methods for assessing their reactivity. High-throughput screening (HTS) methodologies are crucial for rapidly evaluating large libraries of compounds and identifying those with the desired activity. nih.gov